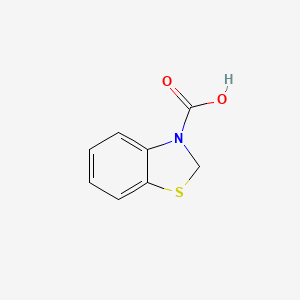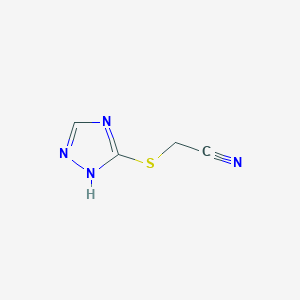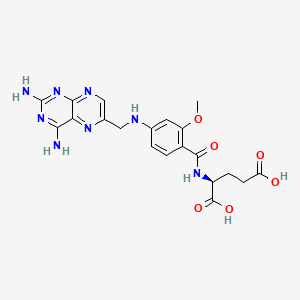
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- is a complex organic compound known for its significant role in various biochemical and pharmaceutical applications. This compound is structurally related to folic acid derivatives and is often studied for its potential therapeutic uses, particularly in the treatment of certain types of cancer and autoimmune diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- typically involves the alkylation of diethyl N-(4-methylamino)benzoylglutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reduction reactions often involve the addition of hydrogen atoms, usually facilitated by reducing agents.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .
Applications De Recherche Scientifique
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antineoplastic agent in cancer therapy and as an immunosuppressant in autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mécanisme D'action
The compound exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By blocking this pathway, the compound effectively reduces the proliferation of rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another folic acid derivative with similar antineoplastic properties.
Aminopterin: An older compound with a similar mechanism of action but higher toxicity.
Pemetrexed: A newer antifolate drug used in cancer therapy.
Uniqueness
Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- is unique due to its specific structural modifications, which enhance its binding affinity to dihydrofolate reductase and improve its therapeutic index compared to older compounds like aminopterin .
Propriétés
Numéro CAS |
65118-34-5 |
|---|---|
Formule moléculaire |
C20H22N8O6 |
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-2-methoxybenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-34-13-6-9(2-3-11(13)18(31)26-12(19(32)33)4-5-14(29)30)23-7-10-8-24-17-15(25-10)16(21)27-20(22)28-17/h2-3,6,8,12,23H,4-5,7H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1 |
Clé InChI |
OVJUDHZWHNUDBB-LBPRGKRZSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
COC1=C(C=CC(=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



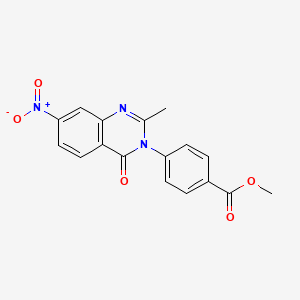

![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)
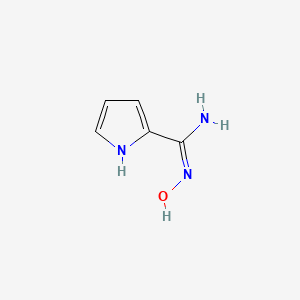
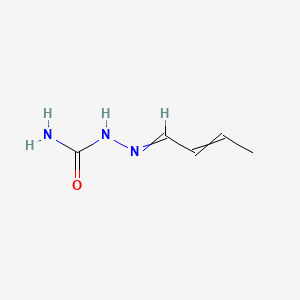

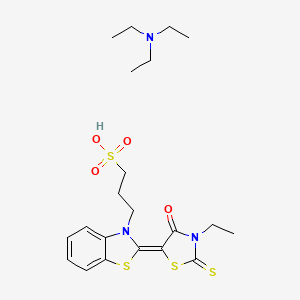
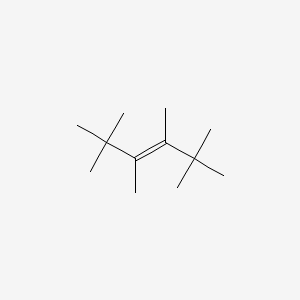
![2-[(2-Methylcyclohexyl)oxy]-1,3,2-dioxaborolane](/img/structure/B13803215.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)

